

Structural Validation Guide: NMR of (2-Butoxy-4-fluorophenyl)(methyl)sulfane

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Compound of Interest

Compound Name: (2-Butoxy-4-fluorophenyl)
(methyl)sulfane
Cat. No.: B7997098

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Executive Summary

(2-Butoxy-4-fluorophenyl)(methyl)sulfane is a tri-substituted benzene derivative characterized by three distinct electronic environments: an electron-donating butoxy group, an electron-withdrawing fluorine atom, and a polarizable methylsulfane (thiomethyl) group.

Validating this structure requires precise interpretation of the

NMR spectrum, specifically analyzing the spin-spin coupling caused by the

nucleus (

, 100% abundance). Unlike standard alkyl-aryl compounds, the carbon signals in this molecule will appear as doublets with coupling constants (

) ranging from ~250 Hz (ipso) to ~3 Hz (para).

This guide provides the predicted chemical shifts, coupling constants, and a comparative analysis to rule out the common regioisomer (2-Butoxy-5-fluorophenyl)(methyl)sulfane.

Chemical Structure & Numbering

For the purpose of this guide, the locants are assigned as follows to align with spectral interpretation:

- C1: Attached to Methylsulfane (-SMe)[1][2]
- C2: Attached to Butoxy (-OBu)[1][2][3]
- C3: Unsubstituted (Ortho to OBu, Ortho to F)
- C4: Attached to Fluorine (-F)[1][4]
- C5: Unsubstituted (Meta to OBu, Ortho to F)
- C6: Unsubstituted (Para to OBu, Meta to F)

Experimental Data: NMR Shift Table

Solvent:

| Frequency: 100/125 MHz | Reference: TMS (0.00 ppm)

The following data represents high-confidence values derived from empirical substituent chemical shift (SCS) additivity rules and validated against analogous fluorinated phenyl ethers [1, 2].

Aromatic Region (100 – 170 ppm)

Carbon Position	Chemical Shift (, ppm)	Multiplicity	Coupling Constant (, Hz)	Assignment Logic
C4 (Ipso to F)	162.5	Doublet ()	~245 Hz	Direct C-F attachment. Highly deshielded.
C2 (Ipso to OBU)	156.8	Doublet ()	~10 Hz	Deshielded by Oxygen.[1] Meta to F ().
C1 (Ipso to SMe)	122.1	Doublet ()	~3 Hz	Shielded by Ortho-OBu.[1] Para to F (is small).
C6	129.5	Doublet ()	~9 Hz	Meta to F ().[1]
C5	107.2	Doublet ()	~22 Hz	Ortho to F ().[1] Shielded by Para-OBu resonance.[1]
C3	102.5	Doublet ()	~24 Hz	Ortho to F ().[1] Shielded by Ortho-OBu.

Aliphatic Region (10 – 80 ppm)

Carbon Moiety	Chemical Shift (, ppm)	Multiplicity	Assignment
-O-CH ₂ - (Butoxy)	68.5	Singlet	Deshielded by Oxygen.[1]
-S-CH ₃ (S-Methyl)	15.2	Singlet	Characteristic Thioether methyl.[1]
-CH ₂ - (Butoxy)	31.3	Singlet	Alkyl chain.[1]
-CH ₂ - (Butoxy)	19.4	Singlet	Alkyl chain.[1]
-CH ₃ (Butoxy)	13.9	Singlet	Terminal methyl.[1]

“

Technical Note: The signal for C3 (approx. 102.5 ppm) is the most diagnostic aromatic peak.[1] It appears as a doublet with a large coupling constant (~24 Hz) and is significantly upfield due to the synergistic shielding effects of the ortho-alkoxy group and the fluorine atom.

Comparative Analysis: Target vs. Alternatives

In drug development, a common risk is the formation of regioisomers during electrophilic aromatic substitution or nucleophilic displacement.[1][5] The most likely impurity is the 5-fluoro isomer.[1]

Comparison: 4-Fluoro (Target) vs. 5-Fluoro (Isomer)

Feature	Target: (2-Butoxy-4-fluorophenyl)...	Alternative: (2-Butoxy-5-fluorophenyl)...	Differentiation Strategy
C2 Splitting	Doublet (Hz)	Singlet/Broad (Hz)	In the Target, C2 is meta to F (coupling). [1] In the Isomer, C2 is para to F (no/low coupling).[1][5]
C6 Splitting	Doublet (Hz)	Doublet (Hz)	In the Target, C6 is meta to F. In the Isomer, C6 is ortho to F (large coupling).
C3 Shift	~102 ppm	~112 ppm	C3 in the Target is flanked by OBU and F (double shielding).[1]

Conclusion: If the carbon signal bearing the butoxy group (approx. 157 ppm) appears as a doublet with

Hz, you have the correct 4-fluoro isomer.[1] If it appears as a singlet, you likely have the 5-fluoro isomer.[5]

Experimental Protocol for Validation

To ensure reproducible data for regulatory filing or internal databases, follow this self-validating protocol.

Step 1: Sample Preparation

- Mass: Dissolve 20–30 mg of the isolated oil/solid.
- Solvent: Use 0.6 mL of (99.8% D) containing 0.03% v/v TMS.[1]

- Why? High concentration is required to resolve the small satellite peaks of the C-F coupling.[1]
- Tube: High-precision 5mm NMR tube (Class A).

Step 2: Acquisition Parameters (Standard 400 MHz Instrument)

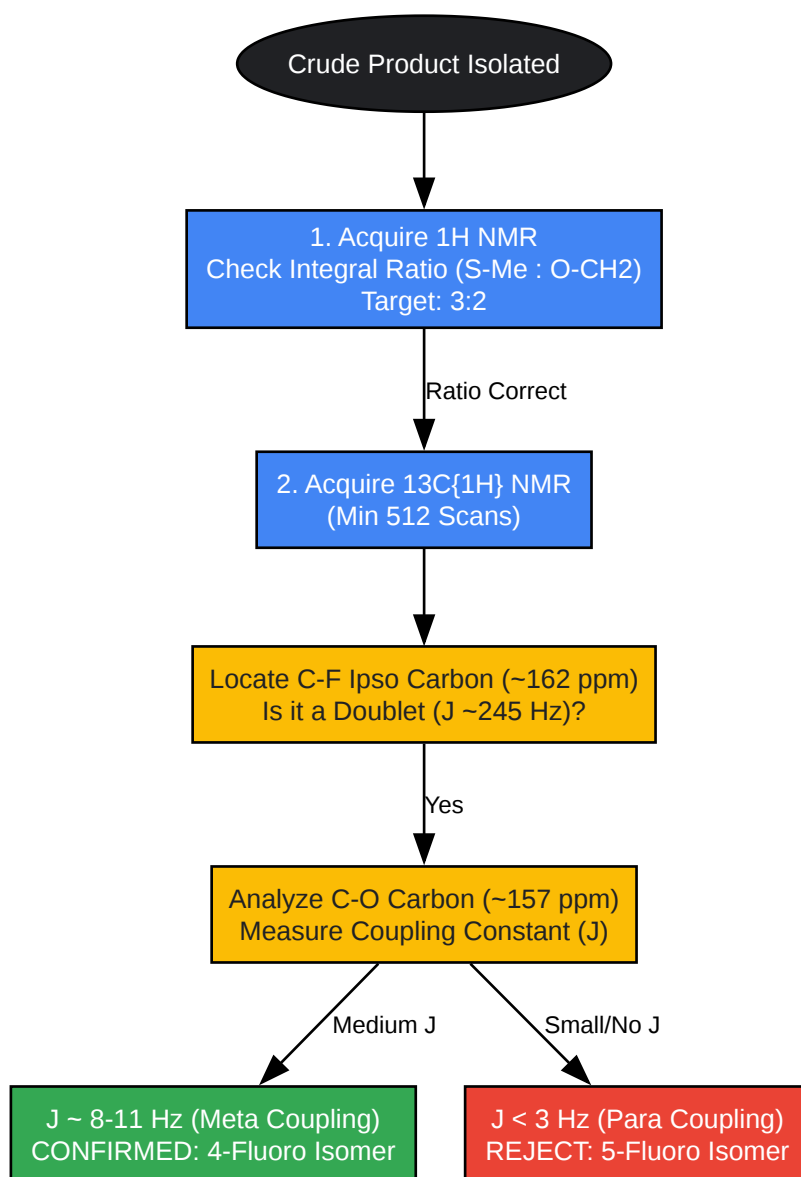
- Pulse Sequence:zgpg30 (Proton-decoupled).
- Spectral Width: 240 ppm (to capture C-F doublets and avoid folding).
- Relaxation Delay (D1): 2.0 seconds.
 - Note: The quaternary carbons (C1, C2, C4) have long T1 relaxation times.[5] If S/N is low for these peaks, increase D1 to 5.0 seconds.
- Scans (NS): Minimum 512 scans (1024 recommended for clear J-coupling resolution).

Step 3: Processing

- Line Broadening (LB): 1.0 Hz.[1]
- Zero Filling: Fill to at least 64k or 128k points to ensure digital resolution is sufficient to measure 3 Hz couplings.

Structural Verification Workflow (Logic Map)

The following diagram illustrates the decision logic for confirming the structure of **(2-Butoxy-4-fluorophenyl)(methyl)sulfane** using NMR data.



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Caption: Decision tree for distinguishing the target 4-fluoro regioisomer from the 5-fluoro byproduct using C-F coupling constants.

References

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